

5-Bromophthalide: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of the Molecular Structure, Properties, and Synthesis of a Key Pharmaceutical Intermediate

Introduction

5-Bromophthalide (5-Bromo-3H-isobenzofuran-1-one) is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, characterized by a phthalide core with a bromine substituent, imparts specific reactivity that is leveraged in the construction of more complex molecules. This technical guide provides a comprehensive overview of the molecular and physical properties of **5-Bromophthalide**, detailed experimental protocols for its synthesis, and its pivotal role as an intermediate in the production of the widely used antidepressant, citalopram.

Molecular Structure and Properties

5-Bromophthalide is a solid, crystalline compound with the molecular formula $C_8H_5BrO_2$.[1][2] [3][4][5][6] Its molecular weight is 213.03 g/mol .[1][2][3][4][5][6] The structure consists of a bicyclic system where a furanone ring is fused to a benzene ring, with a bromine atom attached to the aromatic ring at position 5.

Quantitative Data Summary



For ease of reference and comparison, the key quantitative data for **5-Bromophthalide** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ BrO ₂	[1][2][3][4][5][6]
Molecular Weight	213.03 g/mol	[1][2][3][4][5][6]
CAS Number	64169-34-2	[1][3]
IUPAC Name	5-bromo-3H-isobenzofuran-1- one	[1]
Synonyms	5-Bromo-1(3H)- isobenzofuranone, 5-bromo- 3H-2-benzofuran-1-one	[1][2]
Appearance	White to off-white crystalline powder	[6]
Melting Point	162-166 °C	[2][3][7]
Solubility	Soluble in acetone	[7]

Experimental Protocols: Synthesis of 5-Bromophthalide

The synthesis of **5-Bromophthalide** can be achieved through several routes. Two common and well-documented methods are the reduction of 4-bromophthalic anhydride and the Sandmeyer reaction of 5-aminophthalide.

Method 1: Reduction of 4-Bromophthalic Anhydride

This method involves the selective reduction of one of the carbonyl groups of 4-bromophthalic anhydride to yield **5-bromophthalide**.

Materials:

4-bromophthalic anhydride



- Sodium borohydride
- Tetrahydrofuran (THF)
- Hydrochloric acid (concentrated)
- Sodium chloride (aqueous solution)
- Ethanol (95%)

Procedure:

- A solution of 4-bromophthalic anhydride (455 g) in THF (545 g) is prepared at 25°C.
- In a separate reaction vessel, a slurry of sodium borohydride (48 g) in THF (450 g) is prepared and cooled to 5°C.
- The 4-bromophthalic anhydride solution is added to the sodium borohydride slurry over approximately 3 hours, maintaining the temperature below 15°C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at 25°C.
- The reaction is quenched by the addition of water and acidified with concentrated hydrochloric acid.
- The mixture is heated to 55-60°C, leading to the separation of an organic and an aqueous phase.
- The organic phase, containing a mixture of 5-bromophthalide and 6-bromophthalide, is separated and washed with an aqueous sodium chloride solution to remove boric acid residues.
- The THF is partially distilled off.
- Crude **5-bromophthalide** is selectively crystallized by the controlled cooling of the solution.
- The crystallized product is filtered, washed with aqueous ethanol, and dried to yield 5bromophthalide with a purity of >99%.[8]



Method 2: Synthesis from 5-Aminophthalide via Sandmeyer Reaction

This protocol outlines the synthesis of **5-bromophthalide** starting from 5-aminophthalide, which itself can be synthesized from phthalic imidine in a multi-step process.

Materials:

- 5-aminophthalide
- 48% aqueous hydrobromic acid
- Sodium nitrite
- Cuprous bromide
- Isopropanol

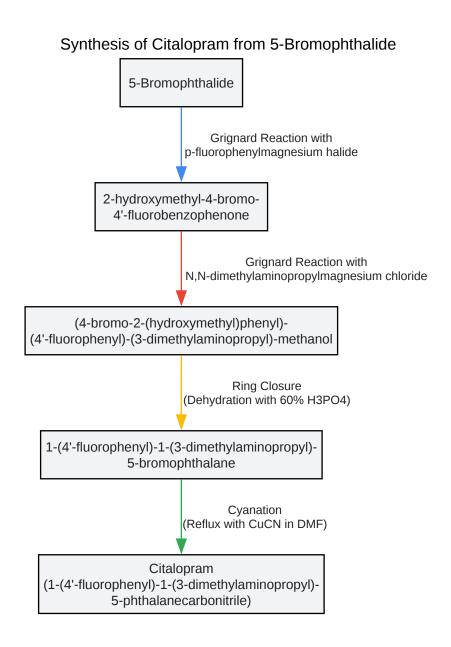
Procedure:

- A mixture of 5-aminophthalide (16.8 g) in 48% aqueous hydrobromic acid (34 ml) is cooled to 0°C in an ice bath.
- A solution of sodium nitrite (7.8 g) in water (15 ml) is added while maintaining the temperature below 5°C to form the diazonium salt. The mixture is stirred for an additional 30 minutes at approximately 0°C.
- The diazonium salt solution is added portion-wise to a mixture of freshly prepared cuprous bromide (28.2 g) and 48% aqueous hydrobromic acid (18 ml) at room temperature. The reaction is exothermic, and the temperature may rise to around 38°C.
- The mixture is stirred for one hour after the addition is complete.
- The product is collected by filtration and washed with water until neutral.
- Recrystallization from isopropanol (100 ml) yields 5-bromophthalide (15.7 g) with a melting point of 153-157°C.[8]



Role in Drug Development: Synthesis of Citalopram

5-Bromophthalide is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram. The following diagram illustrates the synthetic pathway from **5-bromophthalide** to citalopram.



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Synthetic pathway from **5-Bromophthalide** to Citalopram.

The synthesis commences with a Grignard reaction between **5-bromophthalide** and p-fluorophenylmagnesium halide.[1][2] This is followed by a second Grignard reaction with N,N-dimethylaminopropylmagnesium chloride to form a diol intermediate.[1][2] Subsequent acid-catalyzed dehydration leads to the closure of the phthalane ring.[1][2] The final step involves the replacement of the bromo group with a cyano group via a reaction with cuprous cyanide to yield citalopram.[1][2]

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